molecular formula C15H13F3N4O3 B12166914 C15H13F3N4O3

C15H13F3N4O3

Cat. No.: B12166914
M. Wt: 354.28 g/mol
InChI Key: YEPRHNOZEBPCAJ-XFFZJAGNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-methoxy-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]propanoate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C15H13F3N4O3

Molecular Weight

354.28 g/mol

IUPAC Name

N-[2-[(Z)-3-hydroxy-3-(4-methylphenyl)prop-2-enoyl]-5-(trifluoromethyl)-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C15H13F3N4O3/c1-8-3-5-10(6-4-8)11(24)7-12(25)22-14(19-9(2)23)20-13(21-22)15(16,17)18/h3-7,24H,1-2H3,(H,19,20,21,23)/b11-7-

InChI Key

YEPRHNOZEBPCAJ-XFFZJAGNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)N2C(=NC(=N2)C(F)(F)F)NC(=O)C)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)N2C(=NC(=N2)C(F)(F)F)NC(=O)C)O

Origin of Product

United States

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